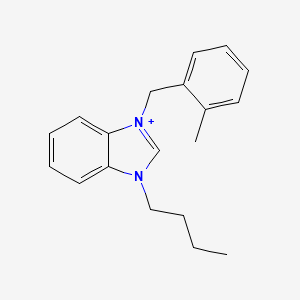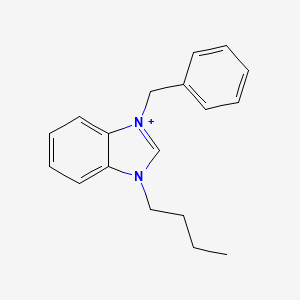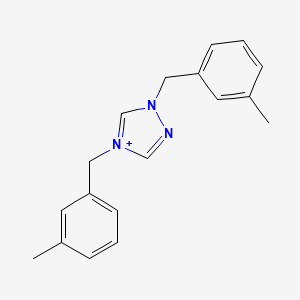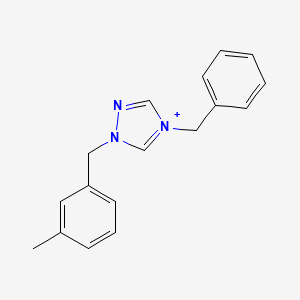
3-IndoleAceticAcid(Iaa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-IndoleAceticAcid, commonly known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known and abundant auxin, playing a crucial role in the regulation of plant growth and development. This compound is a derivative of indole, containing a carboxymethyl substituent, and is a colorless solid that is soluble in polar organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: 3-IndoleAceticAcid can be synthesized through several methods. One common method involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (around 250°C). Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine. Glutamic acid is converted to the necessary aldehyde via Strecker degradation .
Industrial Production Methods: In industrial settings, 3-IndoleAceticAcid is often produced using microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa and Rhizobium species, are known to produce this compound. The production process involves optimizing conditions such as temperature, pH, and the presence of precursors like tryptophan to maximize yield .
化学反応の分析
Types of Reactions: 3-IndoleAceticAcid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce indole-3-carboxylic acid.
Reduction: It can be reduced to form indole-3-ethanol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the substituent used
科学的研究の応用
3-IndoleAceticAcid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives and alkaloids.
Biology: It is extensively studied for its role in plant growth and development, including cell elongation, division, and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells and its role in microbial metabolism.
Industry: It is used in agriculture as a plant growth promoter and biostimulant, enhancing root formation and overall plant vigor .
作用機序
3-IndoleAceticAcid exerts its effects by entering plant cells and binding to a protein complex composed of a ubiquitin-activating enzyme, a ubiquitin-conjugating enzyme, and a ubiquitin ligase. This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation. The degradation of these proteins allows for the activation of transcription factors that regulate gene expression related to plant growth and development .
類似化合物との比較
Indole-3-butyric acid (IBA): Another auxin used in plant growth promotion, particularly for root formation.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential therapeutic applications.
Indole-3-carboxylic acid (ICA): A derivative formed through the oxidation of 3-IndoleAceticAcid.
Uniqueness: 3-IndoleAceticAcid is unique due to its widespread occurrence in nature and its pivotal role in regulating various aspects of plant growth and development. Its ability to be synthesized through multiple pathways and its extensive use in both research and industrial applications further highlight its significance .
特性
CAS番号 |
127-51-4 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






